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molecular formula C9H10F3NO B3139121 1-(3-(Trifluoromethoxy)phenyl)ethanamine CAS No. 477312-25-7

1-(3-(Trifluoromethoxy)phenyl)ethanamine

Cat. No. B3139121
M. Wt: 205.18 g/mol
InChI Key: XRRKIDIISISOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638553B2

Procedure details

An Emrys Process Vial (2-5 ml) was charged with 420 mg (2 mmol) of 1-(4-trifluoromethoxy-phenyl)-ethanone, ammonium acetate in MeOH (4.0 ml of a 5 M solution, 20 mmol) and sodium cyanoborohydride in MeOH (0.440 ml of a 5 M solution, 2.2 mmol). The reaction vessel was sealed and heated to 120° C. for 5 min in an Emrys Optimizer. After cooling and manual release of remaining pressure the vessel was uncapped and the reaction mixture concentrated at reduced pressure. The residue was dissolved in Et2O (10 ml) and extracted with 2 M aqueous HCl (3×5 ml). The combined aqueous phases were adjusted to pH 9 with a 10 M aqueous KOH and extracted with CH2Cl2 (4×10 ml). The combined organic phases were dried over MgSO4 and the solvent evaporated at reduced pressure to afford 1-(3-trifluoromethoxy-phenyl) -ethyl amine which is used as crude product for step 2.
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:9]=[CH:8][C:7](C(=O)C)=[CH:6][CH:5]=1.[C:15]([O-])(=O)[CH3:16].[NH4+].C([BH3-])#[N:21].[Na+]>CO>[F:14][C:2]([F:1])([F:13])[O:3][C:4]1[CH:5]=[C:6]([CH:15]([NH2:21])[CH3:16])[CH:7]=[CH:8][CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
420 mg
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C(C)=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in Et2O (10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with 2 M aqueous HCl (3×5 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (4×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C=C(C=CC1)C(C)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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